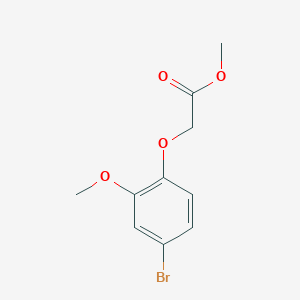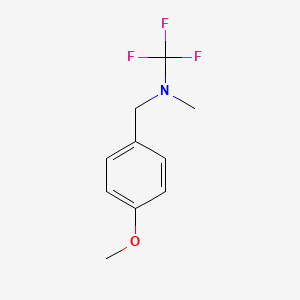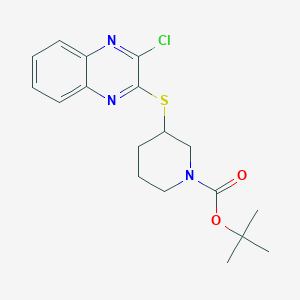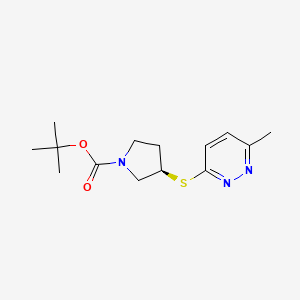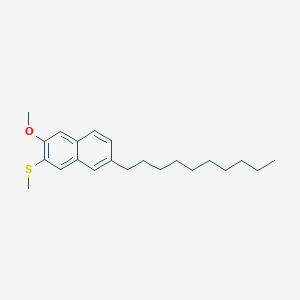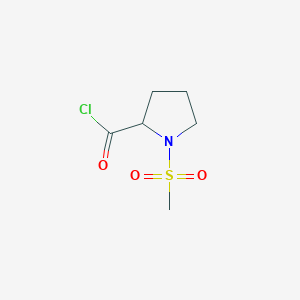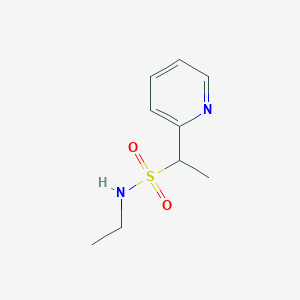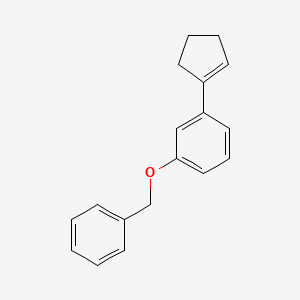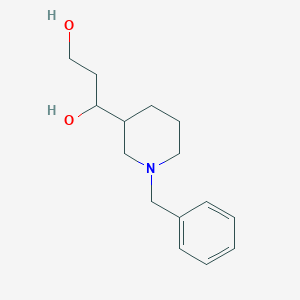
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a pyrimidine ring substituted with a cyclopropyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrimidine Ring: The brominated pyridine is then reacted with a suitable cyclopropyl-substituted pyrimidine precursor under conditions that promote cyclization. This can involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Amination: The final step involves the introduction of an amine group at the 2-position of the pyrimidine ring. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially converting them to piperidine or dihydropyrimidine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Piperidine derivatives, dihydropyrimidine derivatives.
Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Receptor Binding: Studied for its binding affinity to various biological receptors, including G-protein coupled receptors (GPCRs).
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.
GPCRs: Modulation of GPCR activity, affecting various physiological processes such as neurotransmission and immune response.
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: Shares the brominated pyridine core but lacks the pyrimidine and cyclopropyl groups.
4-Cyclopropylpyrimidine: Contains the cyclopropyl-substituted pyrimidine ring but lacks the brominated pyridine moiety.
5-(2-Chloropyridin-4-yl)-4-cyclopropylpyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
Structural Features: The combination of a brominated pyridine ring and a cyclopropyl-substituted pyrimidine ring makes this compound unique, providing distinct chemical reactivity and biological activity.
Reactivity: The presence of the bromine atom allows for versatile substitution reactions, enabling the synthesis of a wide range of derivatives.
Biological Activity: The specific arrangement of functional groups contributes to its potential as a multi-target compound in medicinal chemistry.
This detailed article provides a comprehensive overview of 5-(2-Bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H11BrN4 |
|---|---|
Molekulargewicht |
291.15 g/mol |
IUPAC-Name |
5-(2-bromopyridin-4-yl)-4-cyclopropylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11BrN4/c13-10-5-8(3-4-15-10)9-6-16-12(14)17-11(9)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) |
InChI-Schlüssel |
IODHBHAJJQWZBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NC=C2C3=CC(=NC=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
